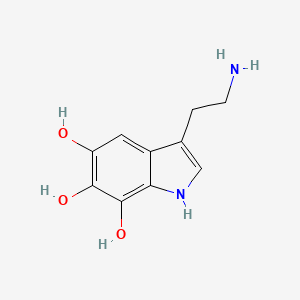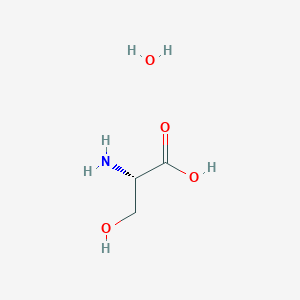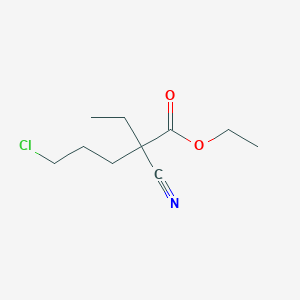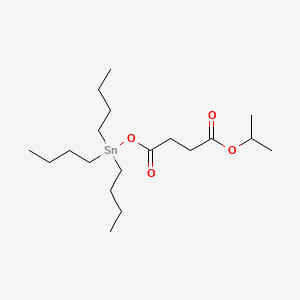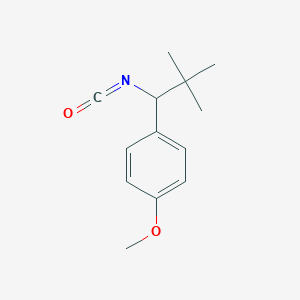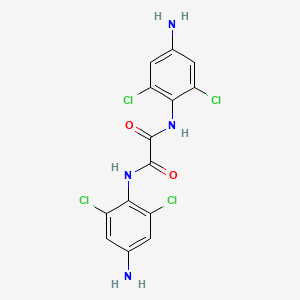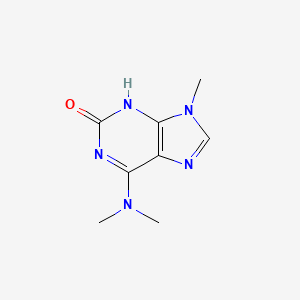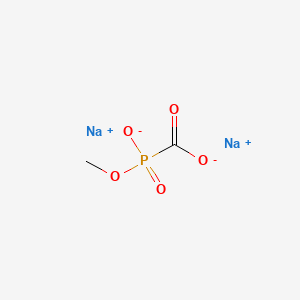
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt is a chemical compound that features a phosphonic acid functional group. This group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using HCl) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the oxidation of phosphinic acid to form the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
In industrial settings, the production of phosphonic acids often involves the use of phosphorous acid (H₃PO₃) as a starting material. The process typically includes the formation of the phosphonic acid functional group and the subsequent conversion to the disodium salt form. This method ensures high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The hydroxyl group can be substituted with other nucleophilic groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and diazomethane (CH₂N₂) are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphinic acid derivatives .
科学的研究の応用
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and as a corrosion inhibitor
作用機序
The mechanism of action of phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .
類似化合物との比較
Similar Compounds
Phosphonic acid: Features two hydroxy moieties, one P=O double bond, and one P–C bond.
Phosphinic acid: Contains one hydroxy group and one P–H bond.
Phosphoric acid: Comprises three hydroxy groups and one P=O double bond
Uniqueness
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt is unique due to its specific functional group arrangement, which imparts distinct properties such as enhanced water solubility and coordination capabilities. These characteristics make it particularly useful in applications requiring high solubility and reactivity .
特性
CAS番号 |
55920-25-7 |
|---|---|
分子式 |
C2H3Na2O5P |
分子量 |
184.00 g/mol |
IUPAC名 |
disodium;[methoxy(oxido)phosphoryl]formate |
InChI |
InChI=1S/C2H5O5P.2Na/c1-7-8(5,6)2(3)4;;/h1H3,(H,3,4)(H,5,6);;/q;2*+1/p-2 |
InChIキー |
ULYRRVKSWSPMIE-UHFFFAOYSA-L |
正規SMILES |
COP(=O)(C(=O)[O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


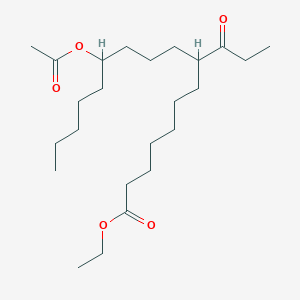
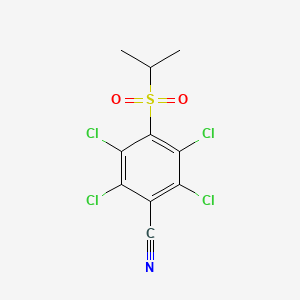
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)
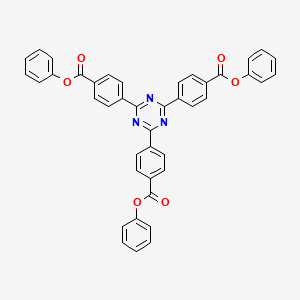
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

